molecular formula C13H21NO3 B2532327 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pivalamide CAS No. 2320955-55-1

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pivalamide

Cat. No. B2532327
CAS RN: 2320955-55-1
M. Wt: 239.315
InChI Key: PPJQWFZLAYAXHG-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,5-dimethylfuran . 2,5-dimethylfuran is a heterocyclic compound that contains a furan substituted with methyl groups at positions 2 and 5 .


Synthesis Analysis

In a related compound, (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO), was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . Another study synthesized 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines by treating various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .


Molecular Structure Analysis

The molecular structure of these compounds was established experimentally by EI-MS, FT-IR, 1H, and 13C NMR spectral studies .


Chemical Reactions Analysis

In a study, a renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol was realized over various catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various techniques such as XRD, N2 adsorption–desorption isotherms, ICP, NH3-TPD, pyridine-IR, SEM, TEM, and MAS NMR .

Scientific Research Applications

Biofuel Production

The compound is a derivative of 2,5-dimethylfuran (2,5-DMF), which is a promising biofuel competitive to benchmarks like ethanol due to high-value intrinsic properties . It can be produced by the catalytic hydrogenation of the 5-hydroxymethylfurfural (HMF) platform molecule, one of the biobased intermediate chemicals derived from the abundant lignocellulosic biomass .

Catalyst in Chemical Reactions

The compound has potential applications as a catalyst in various chemical reactions. For instance, the synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide involves the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum.

Photostability Studies

The compound has been used in studies investigating photostability. For example, the photochemical quantum yield (Φc) of the dye was determined in different solvents. The dye was found to be comparatively photostable in DMSO but undergoes photodecomposition in chloromethane solvents .

Fluorescence Studies

The compound has been used in fluorescence studies. Fluorescence organic molecules are applicable in various fields of material sciences such as optical limiting, third-order nonlinear optical properties, organic electro-optics, organic light-emitting diodes, dye-synthesized solar cells, and Langmuir films .

Production of High Yield 2,5-Dimethylfuran

The compound has been used in the production of high yield 2,5-dimethylfuran. The highest yield to DMF is obtained on a catalyst prepared by co-impregnation and reduced at 500°C, that features an imperfect core/shell structure of the NiFe alloy, with a partial Fe shell surrounding an Fe-enriched Ni core .

Investigation of Solvatochromic Properties

The compound has been used in the investigation of solvatochromic properties. Electronic absorption and emission spectra of the compound were studied in different solvents on the basis of polarities, and the obtained data were used to determine the solvatochromic properties such as extinction coefficient, oscillator strength, transition dipole moment, stokes shift, fluorescence quantum yield, and photochemical quantum yield .

Future Directions

The future directions for these compounds could involve further exploration of their synthesis methods, properties, and potential applications in various fields such as material sciences .

properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-8-6-10(9(2)17-8)11(15)7-14-12(16)13(3,4)5/h6,11,15H,7H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJQWFZLAYAXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide

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